molecular formula C7H15NO B2505603 1-((S)-1-Methylpyrrolidin-2-yl)ethanol CAS No. 228857-49-6

1-((S)-1-Methylpyrrolidin-2-yl)ethanol

Cat. No. B2505603
CAS RN: 228857-49-6
M. Wt: 129.203
InChI Key: LGZVZTBBCKQEPT-MLWJPKLSSA-N
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Description

“1-((S)-1-Methylpyrrolidin-2-yl)ethanol” is a derivative of ethanol, which is a clear, colorless, volatile liquid with a pleasant smell made by fermentation of sugar . Ethanol is one of many kinds of alcohol and is the only type of alcohol that can be consumed .


Synthesis Analysis

Ethanol is produced primarily from sugar and starch-containing raw ingredients . A study has shown that ethanol can be synthesized from syngas via a single-pass transformation with high selectivity by triple tandem catalysis . Another study has shown that ethanol can be produced from cyanobacteria cell factories .


Molecular Structure Analysis

Ethanol has the molecular formula C2H6O . A study has shown that a high activity Alcohol Oxidase (AOX) from Hansenula polymorpha was achieved by a Phe to Val residue (F/V) site-directed mutation to enlarge the ethanol channel .


Chemical Reactions Analysis

Ethanol can undergo several chemical reactions. It can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) or carbon dioxide by using a suitable oxidizing agent . It can also react with sodium and potassium, similar to acids and metals reaction, and emit hydrogen gas .


Physical And Chemical Properties Analysis

Ethanol has a boiling point of 78.2°C, a melting point of -114.1°C, and a density of 0.79 g/cm³ . It is highly flammable and soluble in water .

Scientific Research Applications

  • Spectral and Quantum-Mechanical Analysis 1-((S)-1-Methylpyrrolidin-2-yl)ethanol demonstrates significant properties in spectral and quantum-mechanical studies. For example, its structural features in hydroxyl solvents, such as water and ethanol, have been subject to extensive study. Quantum mechanical analysis using programs like Spartan’14 has revealed molecular parameters of substances like 1-((S)-1-Methylpyrrolidin-2-yl)ethanol that are critical for understanding their reactivity and intermolecular interactions with hydroxyl liquids (Dorohoi et al., 2021).

  • As a Chemosensor for Metal Ions The compound has shown potential as a chemosensor for metal ions like Eu3+. When combined with certain metals, it exhibits distinct changes in its UV spectra and fluorescence properties, indicative of its utility in detecting and analyzing specific environmental and medical samples (Chen Qiu, 2012).

  • Extraction and Separation Processes Studies have explored the capacity of related ionic liquids for the extraction of ethanol from mixtures with other substances. This research is important for developing extraction processes in industries like pharmaceuticals and biofuels, where separation of ethanol and similar alcohols from other compounds is crucial (González & Corderi, 2013).

  • Synthesis of Bioactive Molecules The compound has been used in the synthesis of bioactive molecules, such as in the proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes. This process is key for creating specific configurations of amino alcohols, which have wide applications in pharmaceuticals (Jha, Kondekar, & Kumar, 2010).

  • Catalysis in Organic Reactions This compound also plays a role in catalysis, for instance, in the oxidation of alcohols with hydrogen peroxide. The presence of 1-((S)-1-Methylpyrrolidin-2-yl)ethanol or similar compounds can significantly influence the yield and efficiency of these reactions (Joseph, Jain, & Sain, 2006).

  • Thermodynamic and Molecular Dynamics Studies The compound's interaction with other molecules, such as in the preferential solvation of N-methylpyrrolidinone by ethanol, has been investigated through thermodynamic measurements and molecular dynamics calculations. This research provides insights into the behavior of molecular mixtures, crucial for understanding various chemical processes (Zielkiewicz, 2003).

Mechanism of Action

One of the main mechanisms implicated in the effects of ethanol is the increase in GABA function through the activation of GABAA receptors . Ethanol can increase locomotion through GABA activation in the substantia nigra pars reticulata .

Safety and Hazards

Ethanol is highly flammable and causes serious eye irritation . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs and may cause drowsiness or dizziness .

Future Directions

Bioethanol, produced by fermentation, accounts for approximately 95% of the ethanol production . It is widely used as an additive to gasoline . The future of bioethanol looks bright because there is a strong need for sustainable energy sources to decrease reliance on foreign oil .

properties

IUPAC Name

1-[(2S)-1-methylpyrrolidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6?,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZVZTBBCKQEPT-MLWJPKLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1CCCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((S)-1-Methylpyrrolidin-2-yl)ethanol

CAS RN

228857-49-6
Record name 1-[(2S)-1-methylpyrrolidin-2-yl]ethan-1-ol
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